molecular formula C15H12FN3O B7528995 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide

4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B7528995
M. Wt: 269.27 g/mol
InChI Key: PFKSEBVHQXZCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and peripheral tissues. This compound has gained popularity among researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves binding to the CB1 and CB2 receptors in the body. This compound has been shown to have a higher affinity for CB1 receptors than for CB2 receptors. Once bound to these receptors, 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide activates signaling pathways that lead to various physiological effects, such as pain relief and inflammation reduction.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has a range of biochemical and physiological effects. This compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been shown to have anxiolytic effects, which may have implications for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoids on these receptors in a more targeted and specific manner. However, one limitation of using this compound is its potential for toxicity and adverse effects. Researchers must use caution when handling and administering this compound, and should follow strict safety protocols.

Future Directions

There are several future directions for research on 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide. One area of interest is the potential therapeutic applications of this compound for the treatment of pain, inflammation, and anxiety disorders. Additionally, researchers may investigate the effects of this compound on other physiological processes, such as appetite regulation and immune function. Further research is needed to fully understand the potential of this compound for scientific research and therapeutic applications.

Synthesis Methods

The synthesis of 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 4-fluorobenzyl chloride with 2-amino-1H-indole-3-carboxamide in the presence of a base. The resulting intermediate is then reacted with pyridine-4-carboxaldehyde to yield the final product. The synthesis of this compound requires specialized equipment and expertise, and should only be performed by trained professionals.

Scientific Research Applications

4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been used in various scientific studies to investigate the function of the endocannabinoid system. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. Researchers have used this compound to study the effects of cannabinoids on these receptors, and to explore potential therapeutic applications.

properties

IUPAC Name

4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-12-2-1-3-13-11(12)8-14(19-13)15(20)18-9-10-4-6-17-7-5-10/h1-8,19H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKSEBVHQXZCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)NCC3=CC=NC=C3)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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